Antimony(III) iodide
Description
Structure
2D Structure
Properties
CAS No. |
7790-44-5 |
|---|---|
Molecular Formula |
I3Sb |
Molecular Weight |
502.473 g/mol |
IUPAC Name |
antimony(3+);triiodide |
InChI |
InChI=1S/3HI.Sb/h3*1H;/q;;;+3/p-3 |
InChI Key |
KWQLUUQBTAXYCB-UHFFFAOYSA-K |
SMILES |
[Sb](I)(I)I |
Canonical SMILES |
[Sb+3].[I-].[I-].[I-] |
boiling_point |
400 °C |
Color/Form |
Ruby-red, trigonal crystals (yellowish-green modifications have been observed) Red rhombic crystals Red-to-yellow crystals |
density |
4.92 g/cu cm at 25 °C |
melting_point |
171 °C |
Other CAS No. |
7790-44-5 |
Pictograms |
Irritant; Environmental Hazard |
shelf_life |
Stable under recommended storage conditions. |
solubility |
Reacts with water Decomposes in water with precipitation of oxyiodide Soluble in ethanol, acetone; insoluble in carbon tetrachloride Souble in alcohol; acetone; carbon disulfide, hydrochloric acid, solution of potassium iodide; insoluble in carbon tetrachloride |
vapor_pressure |
1 mm Hg at163.6 °C |
Origin of Product |
United States |
Bridging Ligand Interactions E.g., μ2 I, μ2 S
Bridging ligand interactions play a crucial role in stabilizing the structures of various Antimony(III) iodide complexes, particularly involving iodide (μ₂-I) and sulfur (μ₂-S) atoms.
Strong intramolecular interactions between μ₂-I and/or μ₂-S and antimony atoms contribute significantly to the stability of these complex structures acs.orgkuleuven.beucy.ac.cy. For instance, in dimer complex 5, two μ₂-I and one μ₂-S bridging atoms connect the metal ions, resulting in a pseudo-octahedral (ψ-Oh) geometry acs.orgkuleuven.be.
Studies on this compound complexes with thioureas have revealed the formation of doubly bridged and triply bridged dimers researchgate.net. Raman spectroscopy has been instrumental in characterizing these interactions, with specific bands observed at 130 cm⁻¹ and 132 cm⁻¹ attributed to the vibration of the Sb-I-Sb bridging linkage researchgate.net. In mixed-metal systems, such as copper(I)-antimony(III) complexes, two μ₂-S atoms have been observed to bridge two copper(I) ions, with the coordination sphere further completed by antimony and halogen atoms nih.gov.
Influence of Ligand Type on Coordination Sphere
The type of ligand significantly influences the coordination sphere around the antimony(III) center in its complexes, leading to diverse structural motifs.
Antimony(III) iodide forms various complexes with heterocyclic thioamides, exhibiting a range of coordination geometries acs.orgkuleuven.beucy.ac.cy:
Monomeric complexes: Some complexes, such as complex 6, adopt an octahedral (Oh) geometry around the metal ion, formed by three sulfur atoms from the thioamide ligands and three iodide atoms acs.orgkuleuven.beucy.ac.cy.
Dimeric complexes: Complexes like 3 and 5 are dimers, with each monomeric unit displaying a square pyramidal (SP) geometry acs.orgkuleuven.beucy.ac.cy.
Polymeric complexes: Complexes 4 and 7 are examples of polymers that exhibit a pseudotrigonal bipyramidal (ψ-TBP) geometry acs.orgkuleuven.beucy.ac.cy.
In these structures, two or three sulfur atoms from the thioamide ligands, along with three iodide atoms, are bound to the antimony atoms, forming the fundamental building blocks for both dimeric and polymeric architectures acs.orgkuleuven.beucy.ac.cy. The coordination of the ligand typically occurs through the thione sulfur in antimony(III) halide complexes researchgate.net.
Antimony(III) can function as a Lewis acid, and the presence of electron-withdrawing ligands can enhance its Lewis acidity mdpi.com. Antimony-based ligands are known to exhibit unique coordination behavior and reactivity acs.orgnih.gov. Furthermore, coordinated Sb(III) centers in polydentate ligands can undergo a two-electron oxidation to generate highly Lewis acidic Sb(V) centers within the metal's coordination sphere acs.orgnih.gov. The coordination sphere of the antimony atom can also be expanded to hexacoordination through intermolecular Sb···O interactions in the solid state mdpi.com. Dimer formation in the solid state, particularly with O,E,O-ligands (where E can be O, S, Se, Te, NH, NMe), allows the antimony atoms to achieve pentacoordination mdpi.com.
With dithiocarbamate (B8719985) ligands, this compound can form polymeric structures with distorted square pyramidal (SP) geometry (e.g., complexes 1 and 2). Additionally, an ionic complex (complex 3) has been identified, featuring an iodonium (B1229267) linkage (Sb-I⁺-Sb) and an I₃⁻ counter anion, representing a unique structural motif for this compound complexes researchgate.net.
Table 2: Coordination Geometries in this compound Complexes with Thioamide Ligands
| Complex Type | Ligand Type (Example) | Coordination Geometry | Structural Motif | Source |
| Monomer | tHPMT (Complex 6) | Octahedral (Oh) | Monomer | acs.orgucy.ac.cy |
| Dimer | EtMBZIM (Complex 3) | Square Pyramidal (SP) | Dimer | acs.orgucy.ac.cy |
| Dimer | NMeMBZT (Complex 5) | Square Pyramidal (SP) | Dimer | acs.orgucy.ac.cy |
| Polymer | MTZD (Complex 4) | Pseudotrigonal Bipyramidal (ψ-TBP) | Polymer | acs.orgucy.ac.cy |
| Polymer | PYT (Complex 7) | Pseudotrigonal Bipyramidal (ψ-TBP) | Polymer | acs.orgucy.ac.cy |
High Pressure Structural Transformations of Antimony Iii Iodide
Vibrational Spectroscopy of this compound and its Complexes
Vibrational spectroscopy, encompassing techniques like Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is crucial for identifying functional groups and molecular structures based on their characteristic vibrational modes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy has been extensively utilized in the characterization of this compound complexes, particularly those involving heterocyclic thioamides and dithiocarbamate (B8719985) ligands nih.govacs.orgcapes.gov.brucy.ac.cyresearchgate.netscispace.com. These studies often focus on the vibrational bands associated with the ligands and their coordination to the antimony center. For instance, in antimony(III) halide complexes with thiourea (B124793) derivatives, distinct vibrational bands are observed, providing information about the coordination mode scispace.comsci-hub.se.
In complexes with thioamide ligands, FT-IR spectra typically exhibit characteristic vibrational bands that can be assigned to specific modes:
ν(C-N) (Thioamide I and II bands): Observed in the range of 1578–1389 cm⁻¹ and 1377–1261 cm⁻¹, respectively sci-hub.se.
ν(C=S) (Thioamide III and IV bands): Attributed to bands between 1168–972 cm⁻¹ and 744–637 cm⁻¹, respectively sci-hub.se.
ν(Sb-S) vibrations: Typically found between 234 and 273 cm⁻¹ sci-hub.se.
ν(Sb-I) vibrations: While specific ranges for Sb-I in pure SbI₃ are less commonly detailed in general literature searches, in complexes, these vibrations are crucial for understanding the metal-ligand bonds.
The shifts in these vibrational bands upon complexation indicate the coordination of the ligands to the antimony(III) center, often through sulfur atoms scispace.comsci-hub.se.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy complements FT-IR by providing information on symmetric vibrations that may be weak or absent in IR spectra. It has been widely employed in the characterization of this compound and its complexes, including those with thioamides and dithiocarbamates nih.govacs.orgcapes.gov.brucy.ac.cyresearchgate.netscispace.comucy.ac.cycolab.ws.
For this compound complexes, specific Raman active bands have been identified:
ν(Sb-S) vibrations: Bands are typically observed around 397 cm⁻¹ and 348 cm⁻¹ in certain complexes researchgate.net.
ν(Sb-I) terminal vibrations: These are often found at lower wavenumbers, such as 152 cm⁻¹ and 161, 150 cm⁻¹ in specific complexes researchgate.net.
ν(Sb-I-Sb) bridging vibrations: Bands attributed to bridging iodide atoms have been reported around 130 cm⁻¹ and 132 cm⁻¹ researchgate.net.
These Raman shifts provide direct evidence of the formation of Sb-S and Sb-I bonds and can distinguish between terminal and bridging iodide ligands within the complex structures researchgate.net.
High-Pressure Raman Spectroscopy
High-pressure Raman spectroscopy is a powerful tool for investigating the structural stability and phase transitions of materials under extreme conditions. For this compound (SbI₃), high-pressure Raman studies have revealed significant changes in its vibrational modes and associated structural transformations researchgate.net.
Key findings from high-pressure Raman spectra of SbI₃ include:
Vibrational Modes: The v₁, v₃, and v₄ modes are prominent in the Raman spectra of SbI₃. The v₁ and v₃ modes are related to the Sb-I stretching vibrations, while the v₄ mode arises from the I-Sb-I bending vibration researchgate.net.
Pressure-Induced Shifts: Beyond 3.4 GPa, all observed Raman peaks of SbI₃ shift toward higher wavenumbers as pressure increases researchgate.net. This indicates a stiffening of the bonds under compression.
Dominance of v₁ Mode: Concurrently, the v₁ Raman peak becomes dominant, while the Tz, v₄, and v₃ Raman peaks tend to weaken and broaden significantly researchgate.net.
Peak Disappearance: At 10.3 GPa, both the Tz and v₄ Raman peaks disappear, accompanied by substantial broadening of the remaining Raman peaks researchgate.net. This suggests significant structural rearrangement or phase transitions.
These observations highlight the pressure-induced modulation of the crystalline and electronic structures of SbI₃, leading to structural and electronic transitions researchgate.net.
Electronic Spectroscopy of this compound
Electronic spectroscopy probes the electronic transitions within a material, offering insights into its band structure, optical absorption, and emission characteristics.
UV-Visible (UV-Vis) Spectrophotometry and Optical Properties
UV-Vis spectrophotometry is used to determine the electronic absorption properties and estimate the band gap energy of materials. This compound is a wide bandgap semiconductor, with an estimated band gap energy of approximately 2.2 eV at ambient conditions researchgate.net.
Studies on antimony(III) phthalocyanine (B1677752) complexes, which incorporate Sb(III) and iodide, demonstrate characteristic optical properties:
Q-bands: These complexes exhibit relatively sharp Q-bands in their UV-Vis electronic spectra, typical of unaggregated metal phthalocyanine complexes mdpi.comsemanticscholar.org. The Q-band is characteristic of the macrocyclic tetrapyrrole ring with an 18π-electron-conjugated system mdpi.com.
Solvent Effects: The Q-band in toluene (B28343) solution can be red-shifted by approximately 15 nm compared to its position in dichloromethane (B109758) (CH₂Cl₂) solution mdpi.comsemanticscholar.org. This indicates a solvent-dependent optical response.
Near-Infrared Absorption: Both Sb(III) and Sb(V) phthalocyanine derivatives absorb light in the near-infrared (NIR) region (600–900 nm), which is of interest for applications such as photodynamic therapy and as infrared cut filters mdpi.comsemanticscholar.org.
Band Gap Values in Related Compounds: For related antimony oxide iodides (e.g., Sb₃O₄I, Sb₈O₁₁I₂, and Sb₅O₇I), diffuse reflectance UV-Vis spectroscopy has been used to estimate direct band gap values ranging from 2.16 eV to 3.25 eV, with the absorption edge shifting toward shorter wavelengths with increasing synthesis temperature researchgate.net.
Formamidinium Antimony Trichloride (B1173362) (FASbCl₃) Perovskite: In lead-free perovskites containing antimony, such as formamidinium antimony trichloride (FASbCl₃), UV-Vis spectroscopy has shown band gap values ranging from 2.3 eV to 2.6 eV, depending on solvent additions aip.org. A higher absorption value generally correlates with a smaller band gap aip.org.
Photoluminescence Studies and Emission Characteristics
Photoluminescence (PL) studies investigate the emission of light from a substance after it has absorbed photons. Antimony(III) compounds, particularly those containing the 5s² electron pair of Sb(III) ions, are known to exhibit photoluminescence mdpi.comacs.orgresearchgate.netresearchgate.netnih.gov.
Key characteristics of photoluminescence in this compound-related materials include:
Origin of Emission: The photoluminescence often originates from the 5s² electron pairs of Sb(III) ions mdpi.comnih.gov. This is a common feature in ns² metal ion systems, where emission stems from self-trapped excitons (STEs) acs.orgresearchgate.netresearchgate.net.
Emission Wavelengths: Red photoluminescence is commonly observed. For a new one-dimensional organic-inorganic hybrid based on methylhydrazine (MHy₂SbI₅), broad emission spectra ranging from 625 nm to 1000 nm have been reported at 80 K mdpi.comnih.gov.
Excitation and Emission Process: Upon excitation (e.g., by a 375 nm line), electrons are transferred to the ³P₂ excited state of Sb(III) ions. Due to small energy separations between ³Pⱼ states, energy is easily transferred, resulting in a broad luminescence band mdpi.com.
Stokes Shift: A large Stokes shift (e.g., around 1.57 eV for MHy₂SbI₅) is typically observed, which is characteristic of emission from self-trapped excitons mdpi.com.
Broad Emission Bands: The emission bands are generally broad, with full width at half maxima (FWHM) ranging from 350-510 meV for various Sb(III) halide complexes acs.org. PL bands are typically located between 550–750 nm, with PL excitation spectra appearing below 450 nm acs.org.
Quantum Yields: Some zero-dimensional Sb(III) halide hybrids have shown bright photoluminescence with quantum yields up to 89%, originating from self-trapped excitons researchgate.netresearchgate.net. The emission energies, Stokes shifts, and luminescence lifetimes can be finely adjusted through structural engineering acs.orgresearchgate.net.
Table 1: Summary of Spectroscopic Data for this compound and its Complexes
| Spectroscopy Type | Key Findings / Observed Data | Compound / System | Reference |
| FT-IR | ν(C-N) (Thioamide I & II): 1578–1389 cm⁻¹, 1377–1261 cm⁻¹; ν(C=S) (Thioamide III & IV): 1168–972 cm⁻¹, 744–637 cm⁻¹; ν(Sb-S): 234–273 cm⁻¹ | This compound complexes with thioamides | sci-hub.se |
| FT-Raman | ν(Sb-S): 397 cm⁻¹, 348 cm⁻¹; ν(Sb-I) terminal: 152 cm⁻¹, 161 cm⁻¹, 150 cm⁻¹; ν(Sb-I-Sb) bridging: 130 cm⁻¹, 132 cm⁻¹ | This compound complexes with thiourea derivatives | researchgate.net |
| High-Pressure Raman | v₁, v₃ (Sb-I stretching), v₄ (I-Sb-I bending) modes. Shifts to higher wavenumbers > 3.4 GPa. Tz and v₄ peaks disappear at 10.3 GPa. | SbI₃ | researchgate.net |
| UV-Vis | Band gap: ~2.2 eV | SbI₃ | researchgate.net |
| Q-bands, red-shifted by ~15 nm in toluene vs. CH₂Cl₂. Absorption in NIR (600–900 nm). | Antimony(III) phthalocyanine complexes | mdpi.comsemanticscholar.org | |
| Direct band gaps: 2.16 eV (Sb₃O₄I), 2.74 eV (Sb₈O₁₁I₂), 2.85 eV (Sb₅O₇I), 3.25 eV (Sb₅O₇I) | Antimony oxide iodides | researchgate.net | |
| Band gap: 2.3–2.6 eV | Formamidinium Antimony Trichloride (FASbCl₃) | aip.org | |
| Photoluminescence | Red PL from 5s² electron pairs. Broad emission: 625–1000 nm (at 80 K). Stokes shift: ~1.57 eV. FWHM: 350-510 meV. PLQY up to 89%. | MHy₂SbI₅ and other Sb(III) halide hybrids | mdpi.comacs.orgresearchgate.netresearchgate.netnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Research
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the characterization of this compound and its diverse complexes, providing insights into their molecular structures, stereochemistry, and dynamic behaviors in solution. Researchers frequently employ ¹H and ¹³C NMR spectroscopy to confirm the synthesis and structural integrity of novel this compound complexes ucy.ac.cyresearchgate.netdergipark.org.trnih.gov.
Studies involving this compound as a catalyst, for instance, in the synthesis of polyfunctionalized piperidines, utilize ¹H and ¹³C NMR spectral data to confirm the structure and relative stereochemistry of the synthesized products researchgate.net. The utility of NMR extends to complexes formed with various ligands, including thiourea derivatives like tetramethylthiourea (B1220291) (TMTU) and N-ethylthiourea (NETU), as well as heterocyclic thioamides such as 2-mercapto-1-methylimidazole (MMI) and 2-mercaptobenzimidazole (B194830) (MBZIM) ucy.ac.cyresearchgate.net.
Beyond structural elucidation, NMR spectroscopy can probe the dynamic states of molecules. For instance, measurements of the ¹H NMR spin-lattice relaxation time (T₁) and second moment (M₂) have been undertaken for compounds like (S(CH₃)₃)₃[Sb₂I₉] to gain insight into the molecular dynamics and structural phase transitions occurring within these materials rsc.org. Furthermore, NMR has been employed to characterize stable adducts formed between a tetradentate antimony(III) Lewis acid and tetra-alkyl-ammonium halides, including iodide. In such cases, the formation of anionic complexes leads to characteristic shifts in the ¹H NMR spectrum and diagnostic splitting in the ¹⁹F NMR spectrum, enabling their characterization in solution rsc.org. The solubility of this compound and its complexes in suitable solvents like tetrahydrofuran (B95107) (THF) is a prerequisite for these solution-state NMR studies rsc.orgpsu.edunih.gov.
Advanced X-ray Spectroscopic Techniques for this compound Characterization
Advanced X-ray spectroscopic techniques are indispensable for probing the solid-state structure, elemental composition, and electronic environment of this compound. These methods provide high-resolution data crucial for understanding the material's physical and chemical properties.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of this compound and its derivatives. It has been widely used to confirm the crystalline phases and atomic arrangements. For example, XRD results have ratified the hexagonal R3m structure of SbI₃·3S₈ crystals nih.gov. At ambient conditions, this compound typically crystallizes into a rhombohedral system with an AsI₃-type crystal structure, belonging to the space group R3 researchgate.netresearchgate.net.
XRD studies are also instrumental in investigating structural changes under extreme conditions, such as high pressure. Synchrotron X-ray diffraction has been employed to explore high-pressure structural and electronic transitions in SbI₃ researchgate.netdntb.gov.ua. Furthermore, XRD is utilized for the characterization of thin films, confirming the formation of hexagonal SbI₃ thin films with compact and granular surface morphologies researchgate.net.
The versatility of XRD extends to the characterization of various this compound complexes. Single-crystal X-ray diffraction studies have revealed diverse structural motifs, including monomeric, dimeric, and polymeric arrangements, with different coordination geometries around the antimony center such as octahedral, square pyramidal, and pseudotrigonal bipyramidal ucy.ac.cyresearchgate.netnih.govkuleuven.be. For instance, certain this compound complexes with thiourea ligands have been shown to exist as doubly or triply bridged dimers ucy.ac.cy. Temperature-dependent single crystal X-ray diffraction studies have also been conducted on hybrid crystals like (S(CH₃)₃)₃[Sb₂I₉] to understand their structural phase transitions rsc.org.
Table 1: Selected Crystal Structures and Geometries of this compound and its Complexes Determined by XRD
| Compound/Complex | Crystal System/Space Group | Structural Motif | Coordination Geometry | Reference |
| SbI₃·3S₈ | Hexagonal R3m | Adduct Crystal | Not explicitly stated | nih.gov |
| SbI₃ (ambient conditions) | Rhombohedral R3 | Quasi-molecular Layered | Not explicitly stated | researchgate.netresearchgate.net |
| {[SbI₂(µ₂-I)(TMTU)₂]₂} (TMTU = tetramethylthiourea) | Dimer | Doubly bridged dimer | Not explicitly stated | ucy.ac.cy |
| {[(NETU)SbI₂(µ₂-I)₂(µ₂-S-NETU)SbI₂(NETU)]} (NETU = N-ethylthiourea) | Dimer | Triply bridged dimer | Not explicitly stated | ucy.ac.cy |
| {[SbI₂(µ₂-I)(EtMBZIM)₂]₂} (EtMBZIM = 5-ethoxy-2-mercaptobenzimidazole) | Dimer | Not explicitly stated | Square Pyramidal (SP) | kuleuven.be |
| [SbI₃(MTZD)] (MTZD = 2-mercaptothiazolidine) | Polymer | Not explicitly stated | Pseudotrigonal Bipyramidal (ψ-TBP) | kuleuven.be |
| {[SbI₃(tHPMT)₃]·MeOH} (tHPMT = 2-mercapto-3,4,5,6-tetrahydropyrimidine) | Monomer | Not explicitly stated | Octahedral (Oh) | kuleuven.be |
| [SbI₃(PYT)] (PYT = 2-mercaptopyridine) | Polymer | Not explicitly stated | Pseudotrigonal Bipyramidal (ψ-TBP) | kuleuven.be |
| [SbI(Me₂DTC)₂I₃] (Me₂DTC = dimethyldithiocarbamate) | Ionic | Iodonium (B1229267) linkage Sb-I⁺-Sb, I₃⁻ counter anion | Not explicitly stated | nih.gov |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition, chemical states, and electronic structure of materials. XPS has been employed in studies involving this compound to determine the oxidation state of antimony, such as Sb(III) in antimony sulfide (B99878) chalcogels researchgate.net.
In mixed systems, XPS can confirm the presence of specific ions and the formation of new phases. For example, in the (SbI₃)₁₀₀₋ₓ-(Ag₃PO₄)ₓ system, XPS confirmed the presence of iodide and silver ions, suggesting the formation of AgI pairs due to ion exchange reactions niscpr.res.in. XPS analysis has also been used to investigate the surface composition and structure of iodine-doped Sb₂S₃ nanostructures, revealing strong segregation of antimony and the presence of the SbI₃ phase at the surface researchgate.net. Furthermore, XPS measurements have been crucial in confirming the expected elemental ratios in lead-free copper(I)-antimony(III)-based double perovskite nanocrystals and in determining the inclusion of antimony in mixed Ag-Bi-Sb-I materials acs.orgaip.org.
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS
X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful element-specific technique for characterizing the local structure and electronic environment around a specific atomic species, even in disordered systems acs.orgnih.govscispace.com.
XANES (X-ray Absorption Near Edge Structure): This region of the XAS spectrum, typically extending from below the absorption edge up to approximately 50 eV above it, is highly sensitive to the chemical state, local symmetry, and electronic structure of the absorbing atom and its ligands acs.orgnih.govscispace.com. Sb K-edge XANES spectra have been utilized to observe the oxidation process of Sb(III) in soil, where changes in the absorption edge energy and the intensity of the "white line" indicate a shift from Sb(III) to Sb(V) kek.jp. The XANES region provides insights into the density of electronic states near the Fermi level acs.org.
EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region, extending several hundred eV above the absorption edge, provides precise information about the number, type, and distances of the nearest neighbors surrounding the absorbing atom acs.orgnih.govscispace.com. Sb K-edge EXAFS spectra have been employed in studies of Sb(III) oxidation in soil to determine coordination numbers and bond distances, offering quantitative structural details of the local environment around antimony kek.jp. For heavier elements like antimony, the L3 edge EXAFS is often utilized, although its range can be limited by the subsequent L2 edge ung.si. XAS experiments can be performed in fluorescence mode to enhance sensitivity, particularly for dilute samples kek.jpung.si.
Theoretical and Computational Studies of Antimony Iii Iodide
Electronic Band Structure Calculations for Antimony(III) Iodide (e.g., Density Functional Theory)
Density Functional Theory (DFT) calculations are a primary tool for investigating the electronic band structure of this compound. These calculations have revealed that SbI₃ is a semiconductor. worldscientific.comworldscientific.com For the trigonal R-3 phase, which is the most stable structure at zero pressure, DFT calculations predict an indirect band gap of approximately 2.0 eV to 2.16 eV. worldscientific.comworldscientific.comresearchgate.net The conduction band minimum (CBM) is primarily constituted by Sb p states, while the valence band maximum (VBM) is formed by a combination of Sb s and I p states. researchgate.net
Experimental estimations of the direct bandgaps for SbI₃ thin films have been reported in the range of 2.1-2.3 eV, showing good correlation with DFT predictions. researchgate.net The electronic structure analysis, including partial charge density (PCD) of VBM and CBM, further aids in understanding the material's optoelectronic properties and its anisotropic behavior. researchgate.net
Table 1: Predicted Band Gap Values for SbI₃ (R-3 Phase)
| Method/Source | Band Gap (eV) | Type of Gap | Conditions | Reference |
| DFT (Theoretical) | 2.0 | Indirect | Ambient | researchgate.net |
| DFT (PBE functional) | 2.16 | Indirect | 0 GPa | worldscientific.comworldscientific.comresearchgate.net |
| Experimental (Thin Films) | 2.1-2.3 | Direct | Ambient | researchgate.net |
| DFT (Materials Project) | 2.14 | Indirect | Ambient | materialsproject.org |
Quantum Chemical Analyses of Bonding and Reactivity in this compound Systems
Quantum chemical analyses provide a detailed understanding of the bonding and reactivity characteristics of this compound and its complexes. The Sb³⁺ ion in SbI₃ is typically surrounded by six iodide ligands, forming distorted SbI₆ octahedra in the solid state, with three shorter and three longer Sb-I bond lengths. wikipedia.orgmaterialsproject.org The layered structure of SbI₃ is characterized by I-Sb-I layers, with weak van der Waals bonds between the iodine interlayers. researchgate.net
In various this compound complexes, quantum chemical calculations, including Quantum Theory of Atoms in Molecules (QTAIM) and Natural Localized Molecular Orbital (NLMO) analyses, have been employed to characterize the nature of metal-halide bonds. These studies often indicate that the bonds between antimony and iodine are largely ionic. acs.org The presence of a stereoactive Sb(III) lone pair (5s²) plays a significant role in determining the geometry and reactivity of Sb(III) compounds. aps.orgaip.org For instance, in SbX₅ systems, the lone pair can occupy a vacant axial position, stabilizing a square pyramidal geometry. acs.org
Computational studies have also explored the reactivity of SbI₃ as a Lewis acid. Antimony(III) trihalides are known electron acceptors, utilizing available d orbitals. elsevier.es DFT calculations, combined with analyses of electrostatic potentials and orbital interactions, have been used to characterize Sb-N interactions in adducts of SbI₃ with nitrogen-containing ligands like pyridine (B92270), revealing the coordination through the nitrogen atom. researchgate.net
Simulation-Based Inference in this compound Research
Simulation-based inference (SBI) is a computational approach that uses repeated random sampling to estimate the likelihood of various outcomes in uncertain processes. ibm.comequiruswealth.com While specific direct applications of SBI solely on this compound are less explicitly detailed in the provided search results, the broader context of computational simulations is highly relevant.
Molecular dynamics (MD) simulations, a form of simulation-based inference, are used to investigate the structural, dynamical, and electronic properties of materials. For instance, DFT-based molecular dynamics has been applied to study the aqueous solvation of iodide ions, providing insights into microscopic behavior. aip.org Such methods could be extended to explore the dynamic behavior of SbI₃ in different environments or its interactions with other molecules, though direct results for SbI₃ were not found.
In a general sense, simulation-based inference is a promising solution for handling large datasets and complex systems, particularly in fields like astrophysics, where it helps infer parameters from observed data, even with missing observations and variable uncertainties. arxiv.orgresearchgate.net The principles of SBI, involving the use of simulated data to infer parameters from observed data, are broadly applicable to complex chemical systems like those involving this compound, especially when experimental data is limited or difficult to obtain under certain conditions.
Prediction of Structural and Electronic Properties of this compound under Various Conditions
Computational studies, particularly first-principles calculations based on DFT, are crucial for predicting the structural and electronic properties of this compound under diverse conditions, such as high pressure and varying temperatures.
At zero pressure, the trigonal R-3 structure of SbI₃ is identified as the most stable phase. researchgate.networldscientific.com Under hydrostatic pressure, SbI₃ undergoes a structural transformation. Calculations predict a phase transition from the R-3 phase to a high-pressure monoclinic P2₁/c phase at approximately 6.5 GPa to 7.0 GPa, accompanied by a relative volume collapse of about 4.3%. researchgate.networldscientific.comworldscientific.com This P2₁/c phase is predicted to transform into a metallic state at around 55 GPa. worldscientific.comworldscientific.comresearchgate.net
Table 2: Structural and Electronic Transitions of SbI₃ under Pressure
| Initial Phase | Pressure (GPa) | Transitioned Phase | Electronic Property Change | Reference |
| R-3 (semiconductor) | 6.5 - 7.0 | P2₁/c | Remains semiconductor initially | researchgate.networldscientific.comworldscientific.com |
| P2₁/c | ~55 | Metallic | Semiconductor to metal transition | worldscientific.comworldscientific.comresearchgate.net |
Beyond pressure, the influence of temperature on the optical and vibrational properties of SbI₃ has also been investigated, with studies presenting temperature dependences of optical parameters like the indirect allowed energy gap and Urbach energy. researchgate.net The stability of different phases of antimony iodide compounds, such as (S(CH₃)₃)₃[Sb₂I₉], has been explored through temperature-dependent X-ray diffraction studies, revealing structural phase transitions. researchgate.net
The prediction of elastic properties, such as bulk, shear, and Young's moduli, has also been performed using first-principles calculations for both R-3 and P2₁/c space groups, showing good agreement with experimental data. researchgate.net These calculations indicate that SbI₃ exhibits large elastic anisotropy, stronger compressibility, and better ductility at 0 GPa. researchgate.net
Table 3: Elastic Properties of SbI₃ (R-3 Phase) at 0 GPa
| Property | Value (GPa) | Reference |
| Bulk Modulus | 28.1 | researchgate.net |
| Shear Modulus | 15.2 | researchgate.net |
| Young's Modulus | 38.6 | researchgate.net |
| Debye Temperature | 197 K | researchgate.net |
Computational studies also extend to the effects of incorporating antimony ions into other materials, such as mixed lead-tin perovskites, where DFT simulations show that Sb³⁺ can introduce deep trap levels, affecting optoelectronic properties. rsc.org
Advanced Materials Research and Applications of Antimony Iii Iodide
Catalytic Applications of Antimony(III) Iodide
Photocatalytic Mechanisms and Efficiency Studies (e.g., Halide Photooxidation, Hydrogen Peroxide Accumulation)
Research into the photocatalytic applications of antimony compounds, including this compound, is an active area. While direct detailed mechanisms for this compound in specific processes like halide photooxidation or hydrogen peroxide accumulation are less extensively documented, broader studies on antimony-based photocatalysts provide insights into their potential. For instance, antimony porphyrins have been investigated as red-light powered photocatalysts for solar fuel production from halide solutions. These porphyrins facilitate the oxidation of iodide or bromide ions to their corresponding trihalide anions (X3-) and can also lead to the accumulation of hydrogen peroxide (H2O2) as an energy-rich byproduct under certain conditions rsc.org, researchgate.net. This process involves light-driven two-electron transfer reactivity, leading to the formation of covalent X–X bonds rsc.org.
The efficiency of such systems can be quantified by parameters like quantum yields and turnover numbers. For antimony porphyrins, initial quantum yields for tribromide formation have been reported in the range of 0.03 to 0.10 with monochromatic light rsc.org. While direct data for SbI3 in these specific reactions are emerging, the general role of antimony in photocatalysis often involves its ability to participate in redox reactions and its semiconductor properties, which are crucial for light absorption and charge carrier generation lut.fi. Antimony has also been explored as a dopant in other photocatalytic materials, such as tin dioxide (SnO2) nanoparticles, to enhance their photocatalytic activities for degrading organic pollutants like phenol (B47542) under UV and solar irradiation lut.fi.
Catalysis in Organic Synthesis and Materials Processing
This compound serves as a valuable catalyst or catalyst precursor in various chemical reactions, particularly within organic synthesis and materials science webelements.co.uk, samaterials.com. Its utility stems from its ability to accelerate specific chemical reactions, thereby enhancing their efficiency and speed in industrial applications samaterials.com.
In materials processing, this compound can be involved in the synthesis of complex antimony-based compounds. For example, in the preparation of antimony(III) phthalocyanine (B1677752) complexes, antimony powder reacts with phthalonitrile (B49051) under oxidative conditions involving iodine monobromide vapors. This process leads to the catalytic tetramerization of phthalonitrile, forming phthalocyanine units, while the antimony is oxidized to form cationic units that are part of the final complex structure. This highlights SbI3's role in facilitating complex organic transformations for material synthesis mdpi.com. Furthermore, antimony(III) halide complexes, which include this compound, have been studied for their influence on the catalytic peroxidation of linoleic acid by the enzyme lipoxygenase, indicating their potential in biocatalytic or bio-inspired synthetic pathways shef.ac.uk, nih.gov.
Chemical Sensing Research Using this compound-Based Materials
This compound-based materials have shown promise in chemical sensing applications, primarily due to their sensitivity to environmental changes webelements.co.uk. The compound can be employed in chemical sensors for detecting various gases or vapors webelements.co.uk, and this compound nanoparticles have been explored for their use in chemical and gas sensors, particularly for the detection of toxic gases, vapors, and other chemical substances in the environment lut.fi. The high surface area of these nanoparticles contributes to their enhanced sensitivity, making them responsive to minute changes in target gas concentrations lut.fi.
Beyond direct gas sensing, this compound plays a role in analytical methods for detecting antimony itself. A spectrophotometric method has been developed for determining trace amounts of antimony(III) in industrial wastewaters. This method relies on the reaction of antimony(III) with iodide in a sulfuric acid medium, followed by the extraction of the resulting iodo complex with amidines into chloroform (B151607). The molar absorptivity of these complexes indicates a sensitive detection capability, with a detection limit of 0.2 µg Sb/ml when using N,N'-diphenylbenzamidine (DPBA) mdpi.com. This demonstrates the utility of iodide in forming detectable complexes with antimony(III) for sensing and quantification purposes.
Radiation Detection Material Studies with this compound
This compound (SbI3) has been extensively investigated as a potential material for room-temperature radiation detectors,, rsc.org,. Its suitability for this application is attributed to several key properties:
High Atomic Number: Antimony (Sb: 51) and Iodine (I: 53) both possess high atomic numbers, which is crucial for efficient absorption of high-energy photons (gamma and X-rays), rsc.org.
High Density: With a density of approximately 4.92 g/cm³, SbI3 offers a high stopping power for incident radiation, rsc.org.
Wide Bandgap Energy: SbI3 is a wide bandgap semiconductor, typically around 2.2 eV, rsc.org. A wide bandgap helps in reducing leakage current and allows for room-temperature operation of detectors, eliminating the need for cryogenic cooling rsc.org.
Crystal Structure: SbI3 crystallizes into a rhombohedral system with an AsI3-type crystal structure, forming a quasi-molecular layered crystal. This layered structure, composed of I-Sb-I sandwiches, can be grown by conventional techniques like the Bridgman method due to its low melting point (171°C) and absence of phase transitions in its solid phase, rsc.org.
Studies have shown that SbI3 detectors can exhibit a response to alpha-particle radiation, and preliminary evaluations suggest potential for gamma-radiation detection, with energy resolutions of about 3% for 60 keV gamma-radiation from a 241Am isotope source rsc.org.
Investigations in Solid-State Batteries as Cathode Material
This compound has been investigated for its potential as a cathode material in solid-state batteries,, rsc.org,. Solid-state batteries, which utilize a solid electrolyte instead of liquid or gel electrolytes, offer theoretical advantages such as higher energy density and improved safety. The use of metallic lithium for the anode and oxides or sulfides for the cathode is common in these batteries, aiming to increase energy density.
Research in High-Resolution Image Micro-recording and Information Storage
This compound is a material of interest for applications in high-resolution image micro-recording and information storage,, rsc.org,, mdpi.com. The unique optoelectronic properties of crystalline this compound contribute to its suitability for these technologies.
Crystalline SbI3 exhibits second-harmonic generation, which provides opportunities for optoelectronic devices, rsc.org,. Furthermore, doped SbI3 photosensitive films have been identified as suitable for high-resolution image micro-recording and information storage applications mdpi.com. The ability to modulate the material through doping strategies (as discussed in the next section) can further enhance its performance for these specific uses. The fundamental understanding of the crystal structure and thermodynamic properties of phases in the I-Sb binary system is crucial for optimizing SbI3 for such advanced applications mdpi.com.
Doping Strategies and Material Modulation with this compound
Doping strategies involving antimony, including this compound, are crucial for modulating the properties of various materials, particularly in the development of advanced semiconductors and optoelectronic devices. This compound is specifically used as a dopant in the preparation of thermoelectric materials.
Beyond direct doping, antimony (Sb3+) incorporation is a significant strategy for tailoring the film morphology and defects in lead-free perovskite solar cells, such as those based on CsBi3I10. This doping can modulate the crystallization kinetics and optimize film quality, leading to polycrystalline films with high density and fewer pinholes. This, in turn, enhances light absorbance, reduces defects, suppresses nonradiative recombination, and increases surface hydrophobicity researchgate.net,. For instance, solar cells based on CsBi2.7Sb0.3I10 films have shown a remarkably improved power conversion efficiency of 0.82% compared to 0.22% for pristine CsBi3I10, along with outstanding environmental stability and moisture tolerance researchgate.net,.
Antimony doping can also induce impurity energy levels within the bandgap of materials, thereby enhancing their absorption capabilities. In indium-based zero-dimensional perovskites like Cs2InCl5·H2O, antimony doping has been shown to improve absorption in the ultraviolet region, leading to significantly enhanced photoluminescence quantum efficiency and strong warm-light emission. Density functional theory (DFT) calculations have revealed that Sb-doping creates an impurity level in the bandgap, increasing the density of states and promoting more carriers into the conduction band maximum.
Table 1: Key Properties of this compound (SbI3)
| Property | Value |
| Chemical Formula | SbI3 |
| CAS Number | 7790-44-5 |
| Molecular Weight | 502.16 g/mol or 502.473 g/mol |
| Appearance | Red Crystalline Powder / Ruby-red solid |
| Melting Point | 170-171°C |
| Boiling Point | 400-401°C |
| Density | 4.92 g/cm³ at 25°C |
| Band-gap energy | ~2.2 eV |
| Solubility | Soluble in benzene (B151609), alcohol, acetone, carbon disulfide, hydrochloric acid, potassium iodide, tin tetrachloride, dimethylamine; Insoluble in chloroform, carbon tetrachloride; Reacts with water. |
Table 2: Impact of Antimony Doping on CsBi3I10 Perovskite Solar Cells
| Material Composition | Power Conversion Efficiency (PCE) |
| Pristine CsBi3I10 | 0.22% |
| CsBi2.7Sb0.3I10 | 0.82% |
This compound as a Doping Agent for Specialty Materials
This compound is recognized as an effective doping agent for various specialty materials, particularly in the realm of thermoelectric applications. americanelements.comamericanelements.comrsc.orgresearchgate.net It is widely utilized in the manufacturing of certain thermoelectric materials, showcasing its value in both commercial and academic research. americanelements.comrsc.org
In the preparation of n-type (Bi,Sb)2(Te,Se)3 thermoelectric materials, SbI3 serves as a crucial dopant. atomistry.comguidetomalariapharmacology.org When added to (Bi,Sb)2(Te,Se)3 source materials and co-melted at temperatures exceeding 600 °C, SbI3 undergoes chemical decomposition, releasing free antimony (Sb) and iodine (I) atoms. atomistry.com These atoms are subsequently substitutionally incorporated into the (Bi,Sb)2(Te,Se)3 crystal lattice during solidification and Bridgman crystal growth. atomistry.com The precise control over SbI3 dopant concentration is critical for achieving optimal n-type materials, with an ideal range of 3 to 5 × 10^19 carriers/cm^3 for n-type carriers. atomistry.com Studies have shown that controlling the SbI3 doping concentration can synergistically optimize electrical conductivity and Seebeck coefficient, leading to a significant increase in the power factor. guidetomalariapharmacology.org For instance, a sample with 0.30 wt.% SbI3 in Bi1.8Sb0.2Te2.85Se0.15 alloy demonstrated a power factor of approximately 13.57 μW cm⁻¹ K⁻², which is nearly 21 times higher than that of the undoped material. guidetomalariapharmacology.org
Beyond thermoelectric materials, SbI3 also finds application in semiconductor devices, including photodetectors, solar cells, and other optoelectronic devices, owing to its inherent semiconducting properties. nih.gov
Doping in Bismuth-Iodide Systems (e.g., CsBi3I10) for Solar Cells
Antimony (Sb) doping, often introduced via SbI3, has emerged as a significant strategy to enhance the performance of bismuth-iodide systems, particularly lead-free perovskites like CsBi3I10 (CBI), which are promising alternatives to lead-based perovskites due to their low toxicity, good stability, and favorable physical properties. hznu.edu.cnresearchgate.netyoutube.com
Pristine CBI semiconductors face challenges such as uncontrollable crystallization, poor film morphology, high defect density, and short carrier lifetimes, which hinder their practical application in solar cell devices. hznu.edu.cnresearchgate.net The incorporation of Sb into binary CsBi3–xSbxI10 systems, typically achieved through a one-step antisolvent-free fabrication method, effectively addresses these issues. hznu.edu.cnresearchgate.net Sb incorporation modulates the crystallization kinetics and optimizes film quality, resulting in polycrystalline films with high density and fewer pinholes. hznu.edu.cnresearchgate.net This leads to enhanced light absorbance, reduced defects, suppressed non-radiative recombination, and increased surface hydrophobicity. hznu.edu.cnresearchgate.net
The impact of Sb doping on the power conversion efficiency (PCE) of CBI-based solar cells is notable. For example, solar cells based on CsBi2.7Sb0.3I10 films have shown a remarkably improved PCE of 0.82% compared to 0.22% for pristine CBI, placing it among the highest reported efficiencies for CBI-based thin-film solar cells. hznu.edu.cnresearchgate.net Furthermore, unencapsulated devices with Sb-doped CBI exhibit outstanding environmental stability and moisture tolerance. hznu.edu.cnresearchgate.net
Antimony (Sb3+) ions are also introduced into other lead-free double perovskites, such as Cs2NaBiCl6, to manipulate their structure and optical properties. nih.govgoogle.comresearchgate.netchemrxiv.org Within certain substitution ranges (e.g., up to 30% in Cs2NaBi1−xSbxCl6), the alloyed crystals maintain their pure double perovskite phase while exhibiting a gradually decreasing bandgap. nih.govresearchgate.net Controlled oxidation of Sb3+ ions in these materials can lead to enhanced visible light absorption and tunable emission, with color changes from orange-red to blue-green as Sb3+ content increases. nih.govresearchgate.net Density functional theory (DFT) calculations suggest that Sb-doping can induce an impurity level in the bandgap, increasing the density of states and promoting carrier movement into the conduction band maximum. chemrxiv.org
However, it is important to note that while SbI3 can be used for doping, its effects can vary depending on the host material. For instance, in lead-tin perovskites, doping with SbI3 (at concentrations of 100-1000 ppm) was found to significantly increase non-radiative recombination rates by introducing deep electron trap states within the bandgap, making it unsuitable for use as an n-dopant in these specific tin-based perovskites. nih.gov
Nanoparticle Research on this compound
This compound holds significant interest in nanoparticle research, particularly concerning its controlled formation and size-dependent optical properties. americanelements.com
Controlled Formation and Synthesis of Nanoparticles
Research has explored the formation of SbI3 clusters within confined environments, such as FAU-zeolite cages. rsc.org These clusters, with molecular numbers of 1/2, 1, and 2, have been successfully created, demonstrating a controlled approach to forming nanoscale SbI3 structures. rsc.org While SbI3 is also used as a precursor for synthesizing other antimony-based nanoparticles, such as antimony sulfoiodide (SbSI) quantum dots (synthesized using SbI3 and thiourea), direct synthesis of SbI3 nanoparticles is also investigated in confined spaces. nih.govmatweb.com
Size-Dependent Optical Properties
The optical properties of SbI3 clusters exhibit size-dependent characteristics, a phenomenon attributed to the quantum size effect. rsc.orguni-goettingen.de For SbI3 clusters created in FAU-zeolite cages, absorption bands appear in the 2.0-3.7 eV range, and their energies strongly depend on the loading densities of SbI3 molecules. rsc.org These energies show a remarkable blue shift compared to the bulk exciton (B1674681) energy of 2.615 eV, which is consistent with calculations based on the quantum size effect. rsc.org This size-dependent behavior highlights the potential for tuning the optical response of SbI3 by controlling its nanoscale dimensions. uni-goettingen.de
Precursor Chemistry for Novel Antimony-Based Materials
This compound serves as a versatile starting material for the synthesis of various novel antimony-based compounds. nih.gov
Synthesis of Antimony Oxyhalides and Selenoiodides
While this compound is known to decompose in water or upon hydrolysis to form antimony oxyiodide (SbOI), its primary role as a precursor for novel materials is more prominently demonstrated in the synthesis of antimony selenoiodides (SbSeI). atomistry.comunam.mxnorthwestern.edu
Antimony selenoiodide (SbSeI) is a ternary chalcohalide that has gained attention as a promising lead-free photovoltaic material. uni-goettingen.denih.gov SbSeI can be synthesized through various methods, including melting at high temperatures, sonochemical methods, and the Bridgman technique. unam.mx A notable approach involves a one-step solution-phase precursor-engineering method. uni-goettingen.denih.gov In this method, SbSeI films are fabricated by spin-coating a precursor solution followed by heating. uni-goettingen.denih.gov The precursor solution is typically synthesized by adjusting the molar ratio of two stock solutions: one based on antimony(III) chloride (SbCl3) and selenourea (B1239437) (SeU), and another containing SbI3. uni-goettingen.denih.gov The chemical reaction for SbSeI formation can be expressed as: Sb2Se3 + SbI3 → 3SbSeI. unam.mxuni-goettingen.denih.gov
Crucially, both the molar ratio of the precursor solutions and the heating temperature play vital roles in determining the film phase and morphology. uni-goettingen.denih.gov This controlled approach allows for the fabrication of nanostructured SbSeI films with high crystallinity, even at relatively low temperatures (e.g., 150 °C). uni-goettingen.denih.gov This method has also shown versatility in fabricating other selenoiodides, such as (Bi,Sb)SeI. uni-goettingen.denih.gov SbSeI films fabricated via this precursor engineering have demonstrated promising performance in lead-free solar cell applications, achieving power conversion efficiencies of up to 4.1%.
Exploration of Mixed Halide Systems
The exploration of mixed halide systems involving this compound (SbI₃) is a significant area of research in advanced materials, particularly in the development of lead-free perovskites for optoelectronic applications. This approach allows for the fine-tuning of material properties, enhancing stability, and mitigating toxicity concerns associated with traditional lead-based compounds. Modern research emphasizes the development of new perovskite compositions, including mixed halide and dual-cation systems, to achieve improved structural stability and moisture resistance fishersci.no. The strategic adjustment of elemental compositions, such as mixing iodide with other halides or antimony with other pnictides, enables precise control over the optical and electronic characteristics of these materials sigmaaldrich.com. Halide perovskites, in general, are recognized for their structural diversity, high hyperpolarizability, and tunable bandgaps, making them promising candidates for various nonlinear optical applications wikipedia.org.
Cesium-Antimony Mixed Halide Perovskites (Cs₃Sb₂I₉₋ₓClₓ) One prominent area of investigation involves cesium-antimony mixed halide perovskites, specifically Cs₃Sb₂I₉₋ₓClₓ. Research has demonstrated that solution-based halide mixing, where iodide (I) is partially substituted by chloride (Cl), can induce a structural conversion from a zero-dimensional (0D) to a layered two-dimensional (2D) phase fishersci.fi. This conversion is achievable at relatively low processing temperatures, typically below 150 °C, which is significantly lower than the ≥230 °C previously required for forming 2D structures in all-inorganic cesium-antimony halides fishersci.fi.
This structural transformation leads to a considerable enhancement in the optoelectronic device performance, particularly in photovoltaic applications. For instance, devices utilizing 2D Cs₃Sb₂Cl₃I₆ films have shown a peak External Quantum Efficiency (EQE) of 62.5%, representing a substantial improvement compared to 0D Cs₃Sb₂I₉ devices, which exhibited a peak EQE of 30.7% fishersci.fi. This performance boost is primarily attributed to an improvement in charge carrier transport within the layered structure fishersci.fi. Furthermore, these Cs₃Sb₂ClₓI₉₋ₓ compounds, with an absorption onset around 600 nm, demonstrate significant potential for applications in multi-junction and indoor photovoltaics fishersci.fi. A power conversion efficiency (PCE) of 2.15% has been reported for Cs₃Sb₂ClₓI₉₋ₓ, marking nearly a 50% improvement over the highest previously reported efficiencies for all-inorganic layered antimony-halide perovskites (1.49%) and almost double that of related bismuth-based homologs (1.15%) fishersci.fi. Studies have also focused on achieving Cs₃Sb₂I₉₋ₓClₓ films with a preferred (201) orientation for enhanced solar cell efficiency fishersci.no. The bandgaps of A₃Sb₂X₉ perovskite materials can be narrowed by transforming their structure from a dimer to a layered arrangement through X-site mixing of iodide and chloride fishersci.ca.
Table 1: Photovoltaic Performance Comparison of Cesium-Antimony Iodide Perovskites
| Material System | Dimensionality | Peak EQE (%) | Power Conversion Efficiency (PCE) (%) fishersci.fi | Key Improvement/Notes |
| Cs₃Sb₂I₉ | 0D | 30.7 | N/A | Baseline, lower performance |
| Cs₃Sb₂Cl₃I₆ | 2D | 62.5 | 2.15 | Enhanced charge carrier transport, low-temperature processing fishersci.fi |
| Prior Layered Sb-Halide | 2D | N/A | 1.49 | Benchmark for all-inorganic layered Sb-halides fishersci.fi |
| Bismuth-based Homologs | N/A | N/A | 1.15 | Comparison with related lead-free alternatives fishersci.fi |
Silver-Bismuth-Antimony Mixed Halide Systems (AgBi₂₋ₓSbₓI₇) Research into lead-free and low-toxic metal-halide materials has also explored the partial substitution of bismuth (Bi) with antimony (Sb) in silver bismuth iodide systems, specifically AgBi₂₋ₓSbₓI₇ wikipedia.org. Investigations have shown that increasing the antimony content (x) in these materials results in a gradual blue-shift of the absorption edge, indicating a tunable bandgap wikipedia.org. Furthermore, scanning electron microscopy (SEM) images reveal that the morphology of the films and the grain size are influenced by the amount of Sb incorporated into the material wikipedia.org. These findings highlight the potential of AgBi₂₋ₓSbₓI₇ as tunable light absorbers for solar cell applications wikipedia.org.
Organic-Inorganic Hybrid Antimony(III) Halides Organic-inorganic hybrid antimony(III) halides represent another class of mixed halide systems with promising optoelectronic properties. For instance, MHy₂SbI₅ (methylhydrazine-based antimony iodide) is a one-dimensional (1D) hybrid material that exhibits red photoluminescence (PL) originating from the 5s² electron pairs of Sb(III) ions fishersci.at. This compound crystallizes in two polymorphic forms (I and II), both displaying direct band gaps. Polymorph I has an energy band gap (E_g) of 2.01 eV, while Polymorph II exhibits an E_g of 2.12 eV fishersci.at. Both polymorphs show broad emission bands ranging from 625 nm to 1000 nm at 80 K, with a consistent band maximum at 713 nm, a full width at half maximum (FWHM) of 0.34 eV, and a large Stokes shift of approximately 1.57 eV fishersci.at.
Another example is (MePPh₃)₂SbCl₅, a zero-dimensional (0D) organic antimony(III) halide hybrid that demonstrates brilliant orange emission peaked at 593 nm with a near-unity photoluminescent quantum yield of 99.4% fishersci.pt. This emission is attributed to self-trapped emission (STE) and exhibits a microsecond lifetime (3.24 μs) fishersci.pt. Generally, 0D Sb(III)-halides are known for their broad emission bands (550–750 nm) and large Stokes shifts, with photoluminescence excitation spectra appearing below 450 nm wikipedia.org. Natural bonding orbital (NBO) calculations suggest that metal hybridization is more pronounced in compounds containing Sb³⁺ and can be influenced by noncovalent interactions between anionic and cationic building units fishersci.com.
Table 2: Optical Properties of MHy₂SbI₅ Polymorphs
| Property | Polymorph I fishersci.at | Polymorph II fishersci.at |
| Energy Band Gap (E_g) | 2.01 eV | 2.12 eV |
| Emission Range (80 K) | 625-1000 nm | 625-1000 nm |
| Emission Max. (80 K) | 713 nm | 713 nm |
| FWHM | 0.34 eV | 0.34 eV |
| Stokes Shift | ~1.57 eV | ~1.57 eV |
| CIE x,y Coordinates | 0.688, 0.309 | 0.688, 0.309 |
This compound as a Dopant Beyond forming the primary component of mixed halide systems, this compound also finds application as a doping agent in other material systems, particularly in lead-tin perovskites for optoelectronics fishersci.nl. However, research indicates that Sb³⁺ doping in mixed lead-tin halide perovskites can lead to a significant increase in non-radiative recombination, even at precursor doping concentrations as low as 1000 ppm wikipedia.org. Density functional theory (DFT) simulations suggest that when Sb³⁺ ions are incorporated into the perovskite crystal, they introduce deep trap levels within the band gap. This characteristic makes Sb³⁺ unsuitable for use as an n-dopant in tin-based perovskites, as it can negatively impact their optoelectronic quality wikipedia.org.
The exploration of mixed halide systems with this compound is crucial for developing advanced materials with tailored properties. By strategically combining different halides and organic/inorganic cations, researchers can manipulate structural dimensionality, tune bandgaps, and enhance photoluminescent and photovoltaic performance, paving the way for next-generation lead-free optoelectronic devices.
Coordination Chemistry of Antimony Iii Iodide Complexes
Synthesis and Characterization of Antimony(III) Iodide Adducts
The synthesis of this compound adducts typically involves the reaction of antimony with elemental iodine, or antimony trioxide with hydroiodic acid. Alternatively, it can be prepared by the interaction of antimony and iodine in boiling organic solvents such as benzene (B151609) or tetrachloroethane. wikipedia.orgnih.gov More recently, a facile and rapid liquid phase ultrasonic reaction followed by instantaneous natural evaporation has been employed for the synthesis of high-quality SbI3·3S8 crystals. researchgate.netnih.gov
Solid adducts of the general formula SbI3·L, where L represents a ligand, are commonly synthesized. researchgate.net These adducts are characterized using a comprehensive suite of analytical techniques to confirm their composition, structure, and thermal properties.
Characterization Techniques for this compound Adducts:
Elemental Analysis: Used to determine the stoichiometric ratio of metal to ligand in the adducts. researchgate.net
Infrared (IR) Spectroscopy and FT-Raman Spectroscopy: Provide insights into the coordination mode of ligands, for instance, confirming coordination through nitrogen for pyridine (B92270) and methylpyridines, or through sulfur for thioamides and thioureas. researchgate.netnih.govresearchgate.netacs.orgucy.ac.cysbpmat.org.brscispace.comkuleuven.be
Thermal Analysis (Thermogravimetry (TG), Differential Thermal Analysis (DTA), Differential Scanning Calorimetry (DSC)): Employed to study the thermal stability and degradation pathways of the adducts, and to determine thermochemical parameters like enthalpy changes of reaction and decomposition. researchgate.netnih.govacs.orgucy.ac.cysbpmat.org.brscispace.comkuleuven.be
Solution-Reaction Calorimetry: Used to evaluate enthalpy changes for adduct formation and decomposition, and to estimate mean metal-ligand bond enthalpies. researchgate.net
X-ray Diffraction (XRD):
Single-Crystal X-ray Diffraction: Crucial for determining the precise crystal and molecular structures, coordination geometries, and intermolecular interactions (e.g., for thioamide and thiourea (B124793) complexes). nih.govresearchgate.netacs.orgucy.ac.cykuleuven.benih.govresearchgate.netresearchgate.net
Powder X-ray Diffraction: Used for bulk sample characterization and identification of crystalline phases. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C): Provides information on the ligand environment and coordination, indicating, for example, that ligands coordinate through nitrogen atoms. researchgate.netucy.ac.cyscispace.comnih.govakjournals.com
UV-Vis Spectroscopy: Used to study electronic properties and optical transmittance, from which energy gaps can be determined. researchgate.netnih.govresearchgate.netscispace.commdpi.com
Microscopic Techniques: Optical microscope imaging and Scanning Electron Microscopy (SEM) are used for visualizing crystal morphology, while Energy-Dispersive X-ray Spectroscopy (EDX) provides elemental composition and distribution within the crystals. researchgate.netnih.govmdpi.com
For example, solid adducts of SbI3 with pyridine and methylpyridines (2-, 3-, or 4-methylpyridine) have been synthesized and characterized. IR data confirmed nitrogen coordination, and thermal analysis provided degradation temperatures and enthalpy changes. researchgate.net
Table 1: Thermochemical Data for SbI3 Adducts with Pyridine and Methylpyridines researchgate.net
| Ligand (L) | Enthalpy Change of Reaction (ΔrHom / kJ·mol⁻¹) | Mean Sb-N Bond Enthalpy (kJ·mol⁻¹) | Thermal Degradation Onset (K) |
| Pyridine (Py) | -61.13 ± 1.75 | 134 ± 3 | 431 |
| 2-Methylpyridine | -82.60 ± 1.55 | 154 ± 3 | 423 |
| 3-Methylpyridine | -67.50 ± 0.97 | 140 ± 3 | 413 |
| 4-Methylpyridine | -74.10 ± 1.19 | 147 ± 4 | 411 |
Ligand Design and Coordination Modes in this compound Complexes
Antimony(III) halides, including SbI3, are known to behave as Lewis acids when interacting with sulfur donor ligands, and the presence of the stereochemically active lone pair on the antimony atom significantly contributes to the diverse geometries observed in its compounds. dergipark.org.trresearchgate.net
Thioamides: Heterocyclic thioamides are common ligands for this compound, coordinating primarily through their sulfur atoms. Examples include 2-mercapto-1-methylimidazole (MMI), 2-mercaptobenzimidazole (B194830) (MBZIM), 5-ethoxy-2-mercaptobenzimidazole (B183169) (EtMBZIM), 2-mercaptothiazolidine (MTZD), 3-methyl-2-mercaptobenzothiazole (NMeMBZT), 2-mercapto-3,4,5,6-tetrahydropyrimidine (tHPMT), 2-mercaptopyridine (B119420) (PYT), and 2-mercaptopyrimidine (B73435) (PMT). nih.govacs.orgkuleuven.be These ligands can exhibit various coordination modes, such as monodentate, bidentate, bridging, tridentate, and polydentate. researchgate.netgithub.io For instance, in some complexes, two or three sulfur atoms from thioamide ligands, along with iodide atoms, bind to antimony, forming fundamental building blocks for different structural types. nih.govacs.orgkuleuven.be
Thioureas: Thiourea derivatives like N-methylthiourea (NMTU) and N-ethylthiourea (NETU) coordinate to antimony(III) through their thione sulfur atom in their neutral forms. researchgate.netscispace.comresearchgate.net Tetramethylthiourea (B1220291) (TMTU) and N-ethylthiourea (NETU) have been shown to form doubly and triply bridged dimeric this compound complexes, respectively. ucy.ac.cy The coordination sphere can be octahedral, involving three sulfur and three halide atoms. researchgate.net
Organic Amines (e.g., Pyridine): Organic amines such as pyridine (Py) and its methyl-substituted derivatives (e.g., 2-, 3-, or 4-methylpyridine) form adducts with SbI3, where coordination occurs via the nitrogen atom of the aromatic ring. researchgate.netsbpmat.org.br Pyridine is recognized as a strong N-containing donor in these complexes. researchgate.net
Lewis Acidity and Reactivity of this compound in Coordination Compounds
This compound functions as a Lewis acid, capable of accepting electron density from nucleophilic lone pairs on atoms such as oxygen, nitrogen, fluorine, chlorine, bromine, and iodine. chemimpex.commdpi.comscielo.org.mx The Lewis acidity of antimony derivatives can be enhanced through strategies like cationization or by imposing geometrical constraints on the antimony center. mit.edunih.gov
In terms of reactivity, SbI3 acts as a catalyst in various chemical reactions, particularly in organic synthesis. chemimpex.com It readily forms adducts with Lewis bases, demonstrating its electrophilic character. acs.org Antimony(III) compounds are increasingly recognized for their ability to mediate reactions traditionally associated with d-block elements. mit.edu In the context of frustrated Lewis pair (FLP) chemistry, Lewis acidic antimony cations have been shown to facilitate the cleavage of C-H bonds. mit.edu
Pnictogen Bonding Interactions Involving this compound
Pnictogen bonding is a type of non-covalent interaction characterized by an attractive force between an electrophilic region associated with a covalently or coordinately bound pnictogen atom (Group 15 element, such as antimony) and a nucleophile. mdpi.comrsc.org Antimony trihalides (SbX3) are prominent examples where antimony participates in such non-covalent interactions with negative sites on neighboring molecules. mdpi.com The formation of strong pnictogen bonds between covalently bound antimony and halide anions is well-established, with interaction energies that can approach the lower range of covalent bonding energies. mdpi.com
Key characteristics of pnictogen bonding include:
Distance Criterion: The distance between the pnictogen donor and the acceptor atom is typically shorter than the sum of their van der Waals radii. rsc.org
Directionality: The interaction often exhibits a degree of collinearity between the donor-acceptor bond and an electronegative ligand attached to the electron acceptor, with angles generally ranging from 165° to 175°. rsc.org
In the context of this compound, poly-pnictogen bonding has been observed, where a halide ion, such as iodide, is effectively trapped by a tetradentate antimony(III) Lewis acid. This involves the iodide ion being surrounded by four antimony atoms in a roughly square-planar arrangement. rsc.orgnih.gov Research has also reported the first examples of SbI3 forming three pnictogen bonds. scilit.com Computational studies indicate that pnictogen bonds possess a significant covalent character, primarily arising from strong HOMO-LUMO interactions between the lone pair of the acceptor and the σ* orbital of the pnictogen donor. rsc.org
Structural Diversity in this compound Complexes (Monomers, Dimers, Polymers)
The presence of a stereochemically active lone electron pair on the antimony atom in Antimony(III) compounds is a crucial factor contributing to their remarkable structural diversity. nih.govdergipark.org.tr this compound complexes can exist as discrete monomers, bridged dimers, or extended polymeric structures, depending on the nature of the ligand and reaction conditions.
Monomers: Monomeric this compound complexes often adopt geometries influenced by the lone pair. For instance, the complex {[SbI3(tHPMT)3]·MeOH} (Complex 6) exhibits an octahedral (Oh) geometry around the antimony metal center, formed by three sulfur atoms from the ligand and three iodide atoms. nih.govacs.orgkuleuven.be Some monomers can also display distorted square pyramidal geometries. researchgate.net
Dimers: Dimeric SbI3 complexes are frequently characterized by bridging iodide (μ2-I) and/or sulfur (μ2-S) atoms, which link two antimony centers. nih.govacs.orgucy.ac.cykuleuven.be Notable examples include {[SbI2(μ2-I)(EtMBZIM)2]2·H2O} (Complex 3) and [(NMeMBZT)SbI2(μ2-I)2(μ2-S-NMeMBZT)SbI2(NMeMBZT)] (Complex 5), which exhibit square pyramidal (SP) geometry in each monomeric unit. nih.govacs.orgkuleuven.be Doubly bridged and triply bridged dimeric structures have also been reported, such as those formed with tetramethylthiourea (TMTU) and N-ethylthiourea (NETU). ucy.ac.cy Additionally, edge-sharing binuclear structures with sulfur bridges have been observed. nih.govmdpi.com
Polymers: Polymeric this compound complexes can form extended one-dimensional chains or two-dimensional sheets in the solid state. soton.ac.uk Examples include [SbI3(MTZD)] (Complex 4) and [SbI3(PYT)] (Complex 7), which often adopt pseudotrigonal bipyramidal (ψ-TBP) geometries. nih.govacs.orgkuleuven.be Polymeric structures can also arise from bridging halide bonds, leading to extended networks. researchgate.net In some cases, unique ionic polymeric complexes containing an iodonium (B1229267) linkage (Sb-I(+)-Sb) with an I3(-) counter anion have been identified. nih.gov
Table 2: Representative Structural Motifs in this compound Complexes with Thioamides nih.govacs.orgkuleuven.be
| Complex Formula | Ligand | Structural Motif | Geometry around Sb | Bridging Atoms |
| {[SbI3(tHPMT)3]·MeOH} (Complex 6) | tHPMT | Monomer | Octahedral (Oh) | None |
| {[SbI2(μ2-I)(EtMBZIM)2]2·H2O} (Complex 3) | EtMBZIM | Dimer | Square Pyramidal (SP) | μ2-I |
| [(NMeMBZT)SbI2(μ2-I)2(μ2-S-NMeMBZT)SbI2(NMeMBZT)] (Complex 5) | NMeMBZT | Dimer | ψ-Oh | μ2-I, μ2-S |
| [SbI3(MTZD)] (Complex 4) | MTZD | Polymer | ψ-Trigonal Bipyramidal (ψ-TBP) | - |
| [SbI3(PYT)] (Complex 7) | PYT | Polymer | ψ-Trigonal Bipyramidal (ψ-TBP) | - |
Bioinorganic Chemistry and Biological Interactions of Antimony Iii Iodide Excluding Clinical Applications
In Vitro Studies on Enzyme Activity (e.g., Catalytic Peroxidation of Linoleic Acid by Lipoxygenase)
Antimony(III) iodide complexes have been investigated for their influence on enzyme activity, notably the catalytic peroxidation of linoleic acid by the enzyme Lipoxygenase (LOX). Studies have shown that new this compound complexes with heterocyclic thiones can affect this enzymatic process. mdpi.comdeakin.edu.au For instance, complexes 3-7 (referring to specific thione complexes synthesized in the research) were utilized to examine their impact on the catalytic peroxidation of linoleic acid by LOX. mdpi.comdeakin.edu.au
Furthermore, novel trivalent antimony(III) complexes, including those derived from this compound with ligands such as tetramethylthiourea (B1220291) (TMTU) and N-ethylthiourea (NETU), have demonstrated inhibitory effects on lipoxygenase. nih.govwikipedia.org These complexes (e.g., complexes 1 and 2 from the respective studies) exhibited higher activity against LOX compared to their free ligands. nih.govwikipedia.orgresearchgate.net The assessment of enzyme activity is typically performed via UV spectroscopy, monitoring changes in absorption at 234 nm, which corresponds to the formation of hydroperoxides from linoleic acid. uni.lu Antimony(III) halide compounds generally display lipoxygenase inhibition comparable to other antimony(III) compounds. uni.lu
Investigations of Cytostatic Activity in Cell Lines (In Vitro)
The cytostatic activity of this compound complexes has been extensively evaluated in various in vitro cell line studies. These investigations typically involve human adenocarcinoma cells, such as breast (MCF-7) and cervix (HeLa) cell lines, as well as non-cancerous cells like normal human fetal lung fibroblast cells (MRC-5). nih.govwikipedia.orgsigmaaldrich.comcenmed.comnih.gov
Generally, this compound complexes, including those formed with thiones, have shown moderate cytostatic activity against a range of tumor cell lines. mdpi.comdeakin.edu.ausigmaaldrich.com This observed activity is often comparable to that found for previously reported antimony(III) chloride and bromide complexes. mdpi.comdeakin.edu.ausigmaaldrich.com Specifically, antimony(III) compounds featuring sulfur-containing ligands, such as dithiocarbamates, have exhibited significant cytotoxic activity. sigmaaldrich.comcenmed.com For example, this compound complexes with tetramethylthiourea (TMTU) and N-ethylthiourea (NETU) demonstrated selectivity against cancerous cells (HeLa) over normal cells (MRC-5). nih.govwikipedia.org Cytotoxic activity is commonly assessed using assays such as the trypan blue (TB) and sulforhodamine B (SRB) assays. sigmaaldrich.comcenmed.com
Mechanistic Studies of Biological Interactions (Excluding Therapeutic Mechanisms)
Mechanistic studies concerning the biological interactions of this compound complexes focus on understanding the underlying molecular and cellular processes, distinct from their therapeutic applications. The structural characteristics of these complexes play a crucial role in their biological effects. For instance, this compound complexes with thiones can adopt diverse structural motifs, including monomers, dimers, and polymers, exhibiting various geometries such as octahedral, square pyramidal, and pseudotrigonal bipyramidal. mdpi.comdeakin.edu.au The stability of these structures is often attributed to strong intramolecular interactions involving bridging iodide (μ₂-I) and/or sulfur (μ₂-S) atoms with the antimony center. mdpi.comdeakin.edu.au
Computational approaches, including multivariant linear regression (MLR) and artificial neural networks (ANN), have been employed to model and predict the 50% inhibitory concentration (IC₅₀) values, correlating them with experimental inhibitory activities. mdpi.comdeakin.edu.au In the case of dithiocarbamate (B8719985) complexes, a correlation has been observed between lower H-all atoms intermolecular interactions and higher activity against MCF-7 cells, suggesting that the nature of molecular contacts influences biological activity. sigmaaldrich.comcenmed.com
Beyond enzyme inhibition and cytotoxicity, some mechanistic studies have identified genotoxic effects. For example, specific antimony(III) halide complexes, including iodide derivatives, induced alterations in mitotic index values due to chromosomal aberrations in the Allium cepa test, indicating their potential to interfere with cellular division processes. sigmaaldrich.comcenmed.com It is recognized that antimony(III) compounds generally exhibit strong anti-proliferative activity against human cancer cells, showing a degree of selectivity towards sarcoma and carcinoma cell types. uni.lu The inhibition of lipoxygenase, a key enzyme in inflammation, is known to stimulate apoptosis, while lipid peroxides generated by lipoxygenase activity can contribute to cellular proliferation, providing a mechanistic link for the observed biological effects. uni.lu
Analytical Methodologies Involving Antimony Iii Iodide
Spectrophotometric Determination Techniques (e.g., as a Reagent for Antimony(III) Quantification)
A significant spectrophotometric method for the determination of antimony(III) is based on the formation of the yellow iodoantimonous acid (HSbI₄) complex. acs.orgnih.gov This reaction is typically carried out in a sulfuric acid medium where trivalent antimony reacts with an excess of potassium iodide. acs.orgpjoes.com The resulting colored complex allows for the quantification of antimony using UV-Vis spectrophotometry.
The iodoantimonous acid complex exhibits two primary absorption maxima, one in the visible region at 425 nm and another, more intense peak in the ultraviolet region at 330 nm. acs.orgpjoes.com The molar absorptivity at 330 nm is significantly higher, offering a 7.5-fold increase in sensitivity compared to measurements made at 425 nm. acs.org This enhanced sensitivity makes the ultraviolet measurement particularly advantageous for determining low concentrations of antimony. acs.org To prevent the oxidation of iodide to iodine by atmospheric oxygen or other oxidizing agents in the sample, a reducing agent such as ascorbic acid is often added to the potassium iodide reagent solution. acs.org
Further advancements in this technique involve the use of synergistic reagents to enhance sensitivity and selectivity. One such method involves the reaction of antimony(III) with iodide ions in the presence of the cationic surfactant cetylpyridinium (B1207926) chloride (CPC) in an acidic medium. The resulting complex is then extracted into chloroform (B151607) with N-phenylbenzimidoylthiourea (PBITU), forming a yellow-colored species with an apparent molar absorptivity of 7.84 x 10⁴ L mol⁻¹ cm⁻¹ at an absorption maximum of 440 nm. nih.gov This extraction-spectrophotometric method is highly selective and boasts a low detection limit, making it suitable for trace-level analysis in environmental samples. nih.gov
Bismuth is a common interference in the iodide method for antimony determination, as it also forms a colored iodo-complex. nih.govtandfonline.com However, techniques such as extraction of the antimony complex into benzene (B151609) can be employed to mitigate this interference. pjoes.com
Table 1: Spectrophotometric Methods for Antimony(III) Quantification Using Iodide
| Method | Principle | Wavelength (λmax) | Molar Absorptivity | Detection Limit | Key Interferences |
|---|---|---|---|---|---|
| Iodoantimonous Acid Method | Formation of a yellow HSbI₄ complex in sulfuric acid. | 330 nm (UV), 425 nm (Visible) | Higher at 330 nm | Not specified | Bismuth(III) |
| Extraction-Spectrophotometry | Formation of an ion-association complex with I⁻, CPC, and PBITU, followed by extraction into chloroform. | 440 nm | 7.84 x 10⁴ L mol⁻¹ cm⁻¹ | 5 ng/mL | Generally free from common metal ion interferences. |
Applications in Speciation of Antimony Compounds
The speciation of antimony, which involves the determination of the different oxidation states of the element, primarily Sb(III) and Sb(V), is crucial for assessing its toxicity and mobility in the environment. Antimony(III) iodide chemistry plays a key role in these analytical procedures, particularly in the pre-reduction step for the determination of total antimony. mdpi.comtandfonline.comrsc.org
In many environmental and biological samples, antimony exists as both Sb(III) and Sb(V). Analytical techniques such as hydride generation atomic absorption spectrometry (HG-AAS) and inductively coupled plasma mass spectrometry (ICP-MS) are highly sensitive to the Sb(III) form, which is readily converted to its volatile hydride (stibine, SbH₃). pjoes.comvito.be However, Sb(V) is not efficiently converted to stibine (B1205547) under the same conditions. rsc.org
To determine the total antimony concentration, a pre-reduction step is necessary to convert all Sb(V) present in the sample to Sb(III). mdpi.compjoes.com Potassium iodide is a commonly used reducing agent for this purpose, often in combination with other reagents like ascorbic acid or L-cysteine to enhance the reduction efficiency and mask potential interferences. mdpi.comrsc.org
The general procedure for antimony speciation involves two separate measurements:
Determination of Sb(III): The sample is analyzed directly by a technique like HG-AAS or ICP-MS under conditions that are selective for the generation of stibine from Sb(III).
Determination of Total Antimony: A separate aliquot of the sample is treated with a reducing agent mixture, typically containing potassium iodide, to convert Sb(V) to Sb(III). This treated sample is then analyzed to determine the total antimony concentration.
The concentration of Sb(V) is then calculated by subtracting the concentration of Sb(III) from the total antimony concentration. mdpi.comtandfonline.com This approach has been successfully applied to the speciation of antimony in various matrices, including natural waters and industrial wastewater. tandfonline.commdpi.comtandfonline.com
Table 2: Methodologies for Antimony Speciation Involving Iodide-Based Reduction
| Analytical Technique | Role of Iodide | Reducing Agent Mixture | Matrix | Detection Limit |
|---|---|---|---|---|
| HG-AAS | Pre-reduction of Sb(V) to Sb(III) | Potassium Iodide (3% m/V) | Natural Waters | 1 ng/mL |
| HG-AAS | Pre-reduction of Sb(V) to Sb(III) | Potassium Iodide and L-cysteine | General | Not specified |
| MSFIA-HG-ICP-MS | Pre-reduction of Sb(V) to Sb(III) | Potassium Iodide (12% w/v) and L-ascorbic acid (10% w/v) | Natural Waters | 0.016 µg/L for Sb(III) |
| HG-AFS | Pre-reduction of Sb(V) to Sb(III) | Potassium Iodide and Ascorbic Acid | Water Samples | 0.03 µg/L for Sb(III) and Sb(V) |
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing and stabilizing Antimony(III) iodide (SbI₃) in aqueous solutions?
- Methodology : SbI₃ is prone to hydrolysis in aqueous media. To stabilize it, use a complexing agent like tartrate (0.1–0.5 M) and maintain a pH between 7.5–8.4. Buffered solutions (e.g., ammonium acetate) prevent disproportionation into Sb(V) species. For synthesis, dissolve Sb₂O₃ in hydroiodic acid (HI) under inert atmosphere, followed by crystallization at controlled temperatures (20–25°C) .
- Physical Properties :
| Property | Value | Source |
|---|---|---|
| Melting Point | 170°C | |
| Boiling Point | 401°C | |
| Density | 4.92 g/cm³ |
Q. Which analytical techniques are suitable for quantifying Sb(III) in the presence of Sb(V)?
- Methodology : Use hydride generation atomic fluorescence spectrometry (HG-AFS) coupled with pre-reduction steps. Add 10–15% w/v KI to reduce Sb(V) to Sb(III) in 1–5 M HCl. Validate recovery rates (≥95%) via spike-and-recovery experiments. Coulometric titration with iodine at pH 7.5–8.5 (starch indicator or potentiometric detection) is also effective .
Q. How should SbI₃ be handled to minimize safety risks?
- Methodology : Classify SbI₃ as a Corrosive Solid (UN 3260) . Store in airtight containers under dry nitrogen. Use PPE (gloves, goggles) and work in fume hoods. Neutralize spills with sodium bicarbonate. Avoid aqueous environments unless stabilized with tartrate .
Advanced Research Questions
Q. How can speciation analysis distinguish Sb(III) from organoantimony compounds in environmental samples?
- Methodology :
Separation : Use minicolumns with 8-hydroxyquinoline to retain inorganic Sb(III/V). Bypass the column to detect total Sb (including organoantimony species like TMSb).
Detection : Apply HG-AFS with factorial-designed parameters:
Q. What experimental strategies resolve contradictions in reported pH-dependent stability of SbI₃?
- Methodology : Discrepancies arise from competing hydrolysis and complexation equilibria.
Controlled Studies : Perform potentiometric titrations of SbI₃ in tartrate-buffered solutions (pH 6–10) to map stability regions.
Validation : Use X-ray absorption spectroscopy (XAS) to identify Sb species at critical pH thresholds (e.g., pH 8.5, where I₃⁻ disproportionates into IO⁻). Compare results with computational models (DFT) to reconcile data .
Q. How do thermodynamic properties of SbI₃ influence its reactivity in semiconductor applications?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure sublimation kinetics at 300–400°C under argon.
- Bandgap Engineering : Use UV-Vis-NIR spectroscopy to correlate SbI₃’s optical absorption (λ ≈ 500–600 nm) with its electronic structure. DFT calculations predict band alignment with substrates like TiO₂ .
Data Contradiction Analysis
Q. Why do studies report varying efficiencies for Sb(V)→Sb(III) pre-reduction using KI?
- Root Cause : KI’s reducing power depends on HCl concentration and reaction time. At <3 M HCl, incomplete reduction occurs due to competing I⁻ oxidation.
- Resolution : Optimize using a central composite design (CCD) with factors: [HCl] (1–5 M), [KI] (5–15%), and reaction time (10–30 min). Response surface methodology (RSM) identifies maxima in Sb(V) recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
